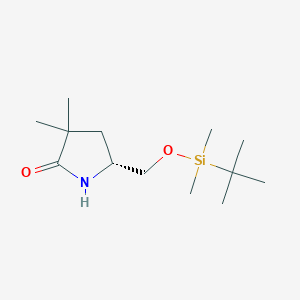

(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one

Descripción general

Descripción

(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C13H27NO2Si and its molecular weight is 257.449. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that tert-butyldimethylsilyl (tbdms) groups are widely used in synthetic organic chemistry . They are typically used as protecting groups for various functional groups during chemical reactions .

Mode of Action

The mode of action of this compound is likely related to its TBDMS group. The TBDMS group can protect a variety of functional groups, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups . This protection allows these functional groups to remain unaffected during certain chemical reactions, and the TBDMS group can be removed afterwards to restore the original functionality .

Biochemical Pathways

The use of tbdms groups in synthetic organic chemistry suggests that this compound could be involved in a variety of biochemical pathways, depending on the functional groups it is protecting .

Pharmacokinetics

For instance, the compound’s molecular weight (which is relatively low) and its lipophilic nature (due to the presence of the TBDMS group) could potentially enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific functional groups it is protecting and the biochemical pathways these groups are involved in. By protecting certain functional groups, this compound could potentially influence a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of the TBDMS group in protecting functional groups can be influenced by factors such as temperature, pH, and the presence of certain catalysts . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture .

Actividad Biológica

(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C12H23NO3Si

- Molecular Weight : 253.40 g/mol

- CAS Number : 2649409-89-0

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant antimicrobial properties. A study evaluated several related compounds for their antimicrobial activity against various bacterial strains. The findings highlighted:

- Inhibition of Gram-positive bacteria : The compound demonstrated moderate inhibitory effects against Staphylococcus aureus and Micrococcus luteus.

- Inhibition of Gram-negative bacteria : It also showed activity against Escherichia coli and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of approximately 0.21 µM, indicating potent antibacterial characteristics .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3) revealed that the compound exhibits selective cytotoxic effects. The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HaCat | 15.4 |

| Balb/c 3T3 | 18.7 |

These values suggest that while the compound is cytotoxic, it may be selectively toxic to certain cell types, which is critical for therapeutic applications .

Molecular docking studies have been employed to elucidate the interaction between this compound and bacterial enzymes such as MurD and DNA gyrase. Key findings include:

- Binding Interactions : The compound forms significant hydrogen bonds with critical residues in the active sites of these enzymes, enhancing its potential as an antibacterial agent.

- Comparative Binding Energy : The binding energy values were comparable to established antibiotics like ciprofloxacin, indicating a promising mechanism for antibacterial action .

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of various pyrrolidinone derivatives, this compound was among the top performers against clinical strains of Pseudomonas aeruginosa. The study utilized standard agar diffusion methods to determine zones of inhibition, confirming its potential as a lead compound for further development .

Case Study 2: Cytotoxicity Profiling

A comprehensive cytotoxicity profiling was conducted using MTT assays across multiple cancer cell lines. The results indicated that the compound selectively inhibited the proliferation of cancerous cells while sparing normal cells at lower concentrations, suggesting a therapeutic window that warrants further investigation .

Propiedades

IUPAC Name |

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2Si/c1-12(2,3)17(6,7)16-9-10-8-13(4,5)11(15)14-10/h10H,8-9H2,1-7H3,(H,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNOUXNRYHTJW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)CO[Si](C)(C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](NC1=O)CO[Si](C)(C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089389-05-7 | |

| Record name | (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3,3-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.